5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride
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Overview
Description
5-Methyl-8-oxa-2,5-diaza-spiro[35]nonan-6-one; hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one hydrochloride
- 5-Oxa-2,8-diazaspiro[3.5]nonane
Uniqueness
5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Biological Activity
5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride (CAS No. 2227206-27-9) is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spirocyclic framework that includes nitrogen and oxygen heteroatoms. Its molecular formula is C7H12ClN2O, with a molecular weight of 174.64 g/mol. The compound is typically available in hydrochloride form, enhancing its solubility and stability for biological assays.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases (G0/G1) .
- Targeting Specific Receptors : The compound has been investigated for its ability to bind to specific receptors involved in cancer metastasis, particularly the CCR5 receptor, which plays a role in tumor growth and migration .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments .
Table 1: Summary of Biological Activities
Case Studies
- Colorectal Cancer Research : In a study examining the effects of various ligands on colorectal cancer cell lines, 5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one demonstrated significant cytotoxicity against SW620 cells, with a potency exceeding that of standard treatments like Maraviroc (MVC). The compound effectively reduced cellular migration and induced apoptosis through cell cycle arrest mechanisms .
- Pharmacological Profiling : Further pharmacological profiling indicated that compounds structurally similar to 5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one could serve as leads for developing new therapeutic agents targeting CCR5-related pathways in cancer treatment .
Properties
Molecular Formula |
C7H13ClN2O2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9-6(10)2-11-5-7(9)3-8-4-7;/h8H,2-5H2,1H3;1H |
InChI Key |
FABLOKZMNLDWMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COCC12CNC2.Cl |
Origin of Product |
United States |
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